![molecular formula C11H14BrN B3092501 (2R)-2-(4-bromophenyl)piperidine CAS No. 1228557-30-9](/img/structure/B3092501.png)
(2R)-2-(4-bromophenyl)piperidine
Übersicht
Beschreibung
“(2R)-2-(4-bromophenyl)piperidine” is a chemical compound with the CAS Number: 1228557-30-9 . It has a linear formula of C11H14BrN .
Molecular Structure Analysis
The molecular formula of “(2R)-2-(4-bromophenyl)piperidine” is C11H14BrN . This indicates that it contains 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The molecular weight of the compound is 240.14 .Chemical Reactions Analysis
The specific chemical reactions involving “(2R)-2-(4-bromophenyl)piperidine” are not provided in the search results. For detailed information, one would need to refer to technical documents or peer-reviewed papers related to this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Antimicrobial and Antimycobacterial Activities : Novel derivatives of “(2R)-2-(4-bromophenyl)piperidine” have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds demonstrated potential as agents against a variety of bacterial and fungal pathogens, as well as Mycobacterium tuberculosis, suggesting their promise as lead compounds for the development of new antimicrobial agents (Patel et al., 2012).
Anticancer Potential : Certain derivatives synthesized from “(2R)-2-(4-bromophenyl)piperidine” have been identified as potential anticancer agents. These compounds were evaluated against various cancer cell lines, showing significant cytotoxic activities. This highlights their potential for further development into therapeutic agents for cancer treatment (Rehman et al., 2018).
Chemical and Structural Analysis
- Hydrogen-bonding Patterns : Studies on enaminones derived from “(2R)-2-(4-bromophenyl)piperidine” revealed intricate hydrogen-bonding patterns that contribute to their structural stability and reactivity. These findings are crucial for the design of new compounds with desired chemical properties and biological activities (Balderson et al., 2007).
Novel Drug Discovery and Design
- Development of HIV-1 Inhibitors : Research into the modification of “(2R)-2-(4-bromophenyl)piperidine” derivatives has led to the discovery of potent inhibitors against HIV-1. By optimizing the structural components of these compounds, scientists have developed candidates with excellent antiviral activity and pharmacokinetic profiles, indicating their potential as treatments for HIV-1 infection (Palani et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-(4-bromophenyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEZGFYJGORZRD-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-bromophenyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.